molecular formula C12H12BrNO2 B1413947 Ethyl 5-bromo-2-cyano-4-methylphenylacetate CAS No. 1805488-46-3

Ethyl 5-bromo-2-cyano-4-methylphenylacetate

Cat. No. B1413947
CAS RN: 1805488-46-3
M. Wt: 282.13 g/mol
InChI Key: BXACLEUSXKUBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-2-cyano-4-methylphenylacetate (EBMCMPA) is an ester that has been widely studied due to its potential applications in various scientific fields. EBMCMPA is a colorless, crystalline solid with a melting point of 81°C and a boiling point of 216°C. It is notable for its unique properties, such as its high solubility in organic solvents and its strong resistance to hydrolysis. EBMCMPA has been studied for its potential use as a reagent in organic synthesis, as a catalyst for various chemical reactions, and for its potential applications in biochemistry and pharmacology.

Scientific Research Applications

Ethyl 5-bromo-2-cyano-4-methylphenylacetate has been studied for its potential applications in various scientific fields. For example, it has been used as a reagent in organic synthesis for the preparation of various compounds. Ethyl 5-bromo-2-cyano-4-methylphenylacetate has also been used as a catalyst for a variety of chemical reactions, such as the Heck reaction and the Suzuki-Miyaura coupling reaction. In addition, Ethyl 5-bromo-2-cyano-4-methylphenylacetate has been studied for its potential applications in biochemistry and pharmacology. It has been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-cyano-4-methylphenylacetate is not fully understood. However, it is believed that the ester is hydrolyzed by enzymes in the body, resulting in the release of the active ingredient 5-bromo-2-cyano-4-methylphenylacetic acid. This acid is then believed to interact with various proteins and enzymes in the body, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
Ethyl 5-bromo-2-cyano-4-methylphenylacetate has been studied for its potential biochemical and physiological effects. It has been shown to have potent anti-inflammatory and analgesic effects, and it has also been shown to have anti-cancer properties. In addition, Ethyl 5-bromo-2-cyano-4-methylphenylacetate has been shown to have antioxidant and neuroprotective effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

Ethyl 5-bromo-2-cyano-4-methylphenylacetate has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is highly soluble in organic solvents. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. Ethyl 5-bromo-2-cyano-4-methylphenylacetate is a relatively toxic compound, and it can be corrosive to some materials. In addition, it can be difficult to work with due to its low melting point.

Future Directions

Ethyl 5-bromo-2-cyano-4-methylphenylacetate has potential for use in a variety of scientific fields. It could be used as a reagent in organic synthesis, as a catalyst for various chemical reactions, and for its potential applications in biochemistry and pharmacology. In addition, Ethyl 5-bromo-2-cyano-4-methylphenylacetate could be studied for its potential use in the treatment of various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, Ethyl 5-bromo-2-cyano-4-methylphenylacetate could be studied for its potential use as an antioxidant and neuroprotective agent.

properties

IUPAC Name

ethyl 2-(5-bromo-2-cyano-4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-9-5-11(13)8(2)4-10(9)7-14/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXACLEUSXKUBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C(=C1)Br)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2-cyano-4-methylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-2-cyano-4-methylphenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-2-cyano-4-methylphenylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-bromo-2-cyano-4-methylphenylacetate
Reactant of Route 4
Ethyl 5-bromo-2-cyano-4-methylphenylacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-bromo-2-cyano-4-methylphenylacetate
Reactant of Route 6
Ethyl 5-bromo-2-cyano-4-methylphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.